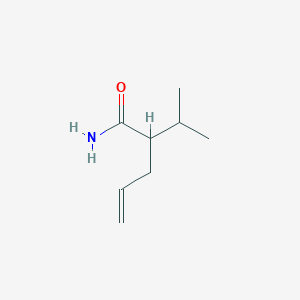

Allylisopropylacetamide

描述

Allylisopropylacetamide is an organic compound with the molecular formula C8H15NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in water and most organic solvents. This compound is known for its role as a porphyrogenic agent, meaning it can induce the production of porphyrins, which are precursors to heme, an essential component of hemoglobin.

准备方法

Synthetic Routes and Reaction Conditions: Allylisopropylacetamide can be synthesized through various methods. One common synthetic route involves the reaction of allyl bromide with isopropylamine to form allylisopropylamine. This intermediate is then reacted with acetic anhydride to yield this compound. The reaction conditions typically involve the use of a solvent such as methanol and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

化学反应分析

Types of Reactions: Allylisopropylacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

科学研究应用

Biochemical Effects

Allylisopropylacetamide is known primarily as a porphyrogenic drug, which means it can induce the synthesis of porphyrins in the body. Key studies have demonstrated its significant impact on liver biochemistry:

- Induction of Delta-Aminolevulinate Synthetase : This compound is a potent inducer of delta-aminolevulinate synthetase, an enzyme critical for heme biosynthesis. Research indicates that this compound specifically increases nucleoplasmic RNA synthesis in rat liver, suggesting its role in enhancing gene expression related to heme production .

- Microsomal Protein Synthesis : Successive administrations of this compound have been shown to increase liver weight and microsomal protein content. It enhances the rate of microsomal protein synthesis both in vivo and in vitro, while decreasing ribonuclease activity and increasing NADPH-cytochrome c reductase activity .

- Effects on Cytochrome P450 : Unlike phenobarbital, another well-known inducer of heme synthesis, this compound causes an initial decrease in cytochrome P450 content, which is significant for understanding its unique biochemical pathway .

Experimental Applications

This compound has been utilized in various experimental settings to study liver function and porphyria:

- Porphyrogenic Studies : It serves as a model compound to investigate the mechanisms of porphyria, a group of disorders caused by the accumulation of porphyrins due to enzyme deficiencies. Its administration in animal models helps elucidate the biochemical pathways involved in porphyrin metabolism .

- Hepatic Function Research : The compound's ability to induce changes in liver weight and enzyme activity makes it valuable for studying hepatic function and drug metabolism. It allows researchers to explore the effects of different substances on liver physiology and pathology .

Therapeutic Implications

While primarily used for research purposes, the effects of this compound on liver enzymes and porphyrin synthesis may have therapeutic implications:

- Potential Treatment for Porphyrias : Understanding how this compound induces porphyrin synthesis could lead to novel therapeutic strategies for treating certain types of porphyrias by modulating enzyme activity or compensating for deficiencies .

- Drug Interaction Studies : Its effects on cytochrome P450 enzymes make it a candidate for studying drug interactions and metabolism, which is crucial for developing safer pharmacological agents .

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

作用机制

The mechanism by which allylisopropylacetamide exerts its effects involves its interaction with cytochrome P450 enzymes in the liver. It acts as a suicide inhibitor, binding covalently to the heme moiety of the enzyme and leading to its inactivation. This inhibition results in the accumulation of porphyrin precursors, which can be studied to understand the regulation of heme synthesis and the effects of porphyrogenic agents.

相似化合物的比较

Allylisopropylacetamide: Known for its role as a porphyrogenic agent.

Aminolevulinic Acid: Another compound involved in heme synthesis, but it acts as a precursor rather than an inhibitor.

Succinylacetone: An inhibitor of heme synthesis, similar to this compound, but with different molecular targets.

Uniqueness: this compound is unique in its ability to induce porphyria by inhibiting cytochrome P450 enzymes, leading to the accumulation of porphyrin precursors. This property makes it a valuable tool for studying the biochemical pathways involved in heme synthesis and the effects of porphyrogenic agents on liver function.

生物活性

Allylisopropylacetamide (AIA) is a compound that has garnered attention in pharmacological and toxicological research due to its complex biological activity, particularly its effects on liver metabolism and enzyme induction. This article synthesizes findings from various studies to provide a comprehensive overview of AIA's biological activity, including its mechanisms of action, effects on liver enzymes, and implications for porphyria.

This compound is known to influence several metabolic pathways in the liver. One of the primary mechanisms involves the regulation of δ-aminolevulinic acid (ALA) synthetase , an enzyme crucial for heme synthesis. Studies have shown that AIA administration can lead to increased activity of ALA synthetase, resulting in elevated porphyrin levels in plasma. This effect is particularly significant as it can contribute to the development of porphyria, a group of disorders characterized by the accumulation of porphyrins due to disrupted heme synthesis .

Enzyme Induction and Inhibition

AIA has been reported to induce certain liver enzymes while inhibiting others. For instance:

- Induction of ALA Synthetase : As mentioned, AIA increases the activity of ALA synthetase, which is involved in heme production .

- Inhibition of Drug-Metabolizing Enzymes : Research indicates that AIA can inhibit drug-metabolizing enzymes, particularly after treatment with phenobarbital (PB). This inhibition results in reduced clearance rates for drugs like antipyrine, which could have significant implications for drug metabolism and efficacy .

The following table summarizes key findings related to AIA's effects on liver enzymes:

| Enzyme | Effect | Study Reference |

|---|---|---|

| δ-Aminolevulinic Acid Synthetase | Increased activity | |

| Catalase | Decreased activity | |

| Drug-Metabolizing Enzymes | Inhibited |

Case Studies and Research Findings

Several studies have illustrated the impact of AIA on hepatic functions:

- Porphyrin Accumulation : In a study involving rats, administration of AIA resulted in significant increases in porphyrin levels, indicating its role in inducing porphyria. The study highlighted the protective effects against porphyrin accumulation when certain antioxidants were administered alongside AIA .

- Hepatic Enzyme Activity Alterations : Research conducted on C57BL/6J male mice demonstrated that AIA treatment led to a decline in hepatic catalase activity, suggesting potential oxidative stress implications due to altered enzyme profiles .

- Comparative Studies : Investigations into the effects of AIA on young versus adult rat livers revealed that while it does not induce enzyme degradation in younger rats, it significantly alters enzyme activities in adults, pointing towards developmental differences in metabolic responses to xenobiotics .

Implications for Toxicology

The dual nature of AIA as both an inducer and inhibitor of various enzymes poses important considerations for toxicology. Its ability to induce porphyria highlights the need for careful monitoring when used therapeutically or encountered as an environmental contaminant. Furthermore, understanding its metabolic pathways can aid in predicting interactions with other drugs and potential adverse effects.

属性

IUPAC Name |

2-propan-2-ylpent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINLFAQOKAHXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952350 | |

| Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-78-5 | |

| Record name | 2-(1-Methylethyl)-4-pentenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylisopropylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPYL-4-PENTENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOF4719QS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。